molecular formula C13H20N2O2S B14434523 N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea CAS No. 74787-72-7

N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea

Katalognummer: B14434523
CAS-Nummer: 74787-72-7
Molekulargewicht: 268.38 g/mol
InChI-Schlüssel: NWGFVELIEMEPBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Hydroxypropyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 3-hydroxypropylamine with 1-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Hydroxypropyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxypropyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group may yield sulfinyl or sulfonyl derivatives, while reduction may produce corresponding amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(3-Hydroxypropyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and methoxyphenyl groups may enhance its binding affinity and specificity for these targets. The thiourea group can form hydrogen bonds or coordinate with metal ions, contributing to its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3-Hydroxypropyl)-N’-phenylthiourea: Lacks the methoxy group, which may affect its chemical properties and applications.

    N-(3-Hydroxypropyl)-N’-[1-(4-chlorophenyl)ethyl]thiourea: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and biological activity.

    N-(3-Hydroxypropyl)-N’-[1-(4-methylphenyl)ethyl]thiourea: Features a methyl group, which may influence its solubility and interaction with molecular targets.

Uniqueness

N-(3-Hydroxypropyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea is unique due to the presence of both hydroxypropyl and methoxyphenyl groups. These functional groups can enhance its solubility, reactivity, and potential biological activities compared to similar compounds.

Eigenschaften

CAS-Nummer

74787-72-7

Molekularformel

C13H20N2O2S

Molekulargewicht

268.38 g/mol

IUPAC-Name

1-(3-hydroxypropyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea

InChI

InChI=1S/C13H20N2O2S/c1-10(15-13(18)14-8-3-9-16)11-4-6-12(17-2)7-5-11/h4-7,10,16H,3,8-9H2,1-2H3,(H2,14,15,18)

InChI-Schlüssel

NWGFVELIEMEPBX-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)OC)NC(=S)NCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.